![molecular formula C19H19N3O4 B2942714 2-Amino-4-(3-ethoxy-4-methoxyphenyl)-7-methyl-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carbonitrile CAS No. 868213-22-3](/img/structure/B2942714.png)
2-Amino-4-(3-ethoxy-4-methoxyphenyl)-7-methyl-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-Amino-4-(3-ethoxy-4-methoxyphenyl)-7-methyl-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carbonitrile” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Chemical Reactions Analysis
Understanding the chemical reactions that a compound can undergo is crucial for predicting its behavior and potential uses. Unfortunately, specific chemical reactions involving this compound are not detailed in the searched resources .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, solubility, and reactivity, can provide important insights into its potential uses and safety considerations. Unfortunately, specific physical and chemical properties for this compound are not available in the searched resources .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
Polysubstituted 2-amino-4H-pyran-3-carbonitriles are key intermediates in the synthesis of various heterocyclic compounds. They are used to construct new polycyclic frameworks that are significant in medicinal chemistry due to their orthogonal functional groups, which allow for subsequent transformations .
Pharmacological Properties
These derivatives exhibit a broad spectrum of potential pharmacological properties. They have been the subject of extensive research due to their structural similarity to biologically active molecules, making them candidates for drug discovery and development .
Antitumor Activity
Some derivatives have shown promise in the treatment of cancers. For instance, certain triazine derivatives, which can be synthesized from similar core structures, possess antitumor properties and are used clinically to treat lung, breast, and ovarian cancer .
Aromatase Inhibitory Activity
The structural motif of 2-amino-4H-pyran-3-carbonitriles has been associated with significant aromatase inhibitory activity. This is crucial in the development of treatments for hormone-dependent cancers .
Antimicrobial Applications
The derivatives of this compound have potential use as siderophore-mediated drugs, which are important in the context of microbial iron chelation and could lead to new antimicrobial therapies .
Anti-inflammatory and Gastric Protection
Compounds with a similar structure have been found to exhibit potent activity against leukotriene C4 antagonist, which has a protective effect on HCl-ethanol-induced gastric lesions, indicating their use in anti-inflammatory and gastric protective medications .
Corticotrophin-Releasing Factor Antagonism
Derivatives of 2-amino-4H-pyran-3-carbonitriles have been discovered to be potent corticotrophin-releasing factor 1 receptor antagonists. This activity is relevant in the development of treatments for disorders related to stress and anxiety .
Trypanosomiasis Treatment
The structural analogs of this compound have shown in vitro activity against the protozoan parasite Trypanosoma brucei, the causative organism of Human African Trypanosomiasis, suggesting their application in treating this disease .
Direcciones Futuras
Propiedades
IUPAC Name |
2-amino-4-(3-ethoxy-4-methoxyphenyl)-7-methyl-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-4-25-14-8-11(5-6-13(14)24-3)16-12(9-20)18(21)26-15-7-10(2)22-19(23)17(15)16/h5-8,16H,4,21H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCQGNWNUNHLPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(OC3=C2C(=O)NC(=C3)C)N)C#N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-(3-ethoxy-4-methoxyphenyl)-7-methyl-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

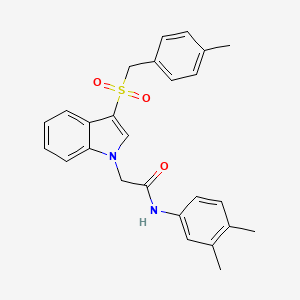
![2-(2,5-Dimethylphenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2942640.png)
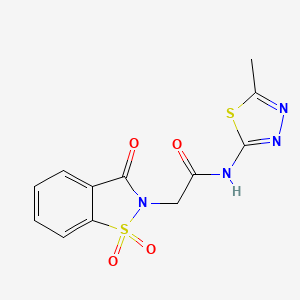



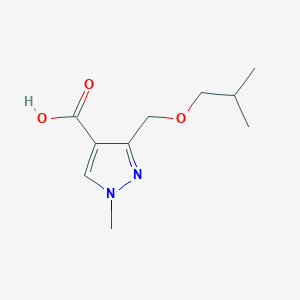
![5-(2-ethoxyphenyl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2942647.png)
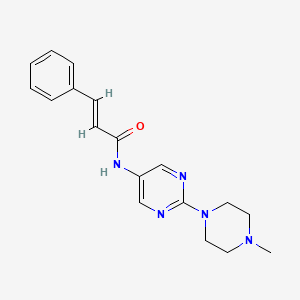
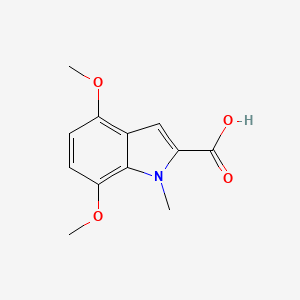
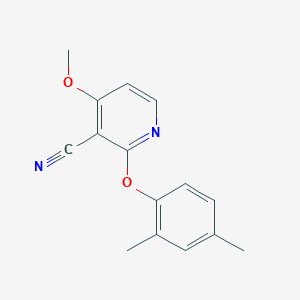
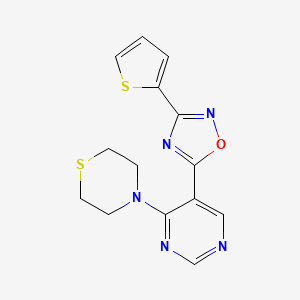

![N-(2,5-difluorophenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2942654.png)